3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride
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Overview
Description
3-((Pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring attached to a triazole ring, which is further substituted with a thiomethyl group.
Mechanism of Action
are five-membered heterocycles containing three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .
Triazole compounds are known to exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are capable of forming a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
The unique structure of triazoles facilitates their interaction with various biological targets. For example, some triazole-containing drugs like fluconazole and voriconazole are commonly used as antifungals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of pyridine derivatives with thiol-containing compounds under acidic or basic conditions.
Cyclization Reactions: Cyclization of appropriate precursors to form the triazole ring.
Substitution Reactions: Substituting functional groups on the pyridine or triazole rings to introduce the thiomethyl group.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions are common for introducing different substituents on the pyridine or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like alkyl halides, amines, and thiols are used for substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Amines, alcohols, and hydrocarbons.
Substitution Products: Various substituted pyridines and triazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
1,3,5-Tris((pyridin-4-ylthio)methyl)benzene: A structural analog with multiple pyridine rings.
4-(Pyridin-4-ylthio)methylpyridine: A simpler compound with a single pyridine ring.
Triazole derivatives: Other triazole compounds with different substituents.
Uniqueness: 3-((Pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride is unique due to its combination of pyridine and triazole rings, which provides distinct chemical and biological properties compared to other similar compounds.
This compound holds promise for various applications, and ongoing research continues to uncover its full potential
Properties
IUPAC Name |
3-(pyridin-4-ylsulfanylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S.2ClH/c1-2-10-13-14-11(15(10)7-1)8-16-9-3-5-12-6-4-9;;/h3-6H,1-2,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWMCKRBEGQTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CSC3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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